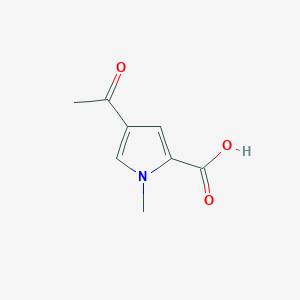

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

4-acetyl-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(10)6-3-7(8(11)12)9(2)4-6/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBYELBMWQLEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C(=C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377371 | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339011-93-7 | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. For researchers, scientists, and drug development professionals, this document details the compound's structure, physicochemical properties, a proposed synthetic route, and its prospective biological activities based on the established pharmacology of the pyrrole scaffold.

Introduction: The Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore for targeting a wide range of biological entities. The diverse biological activities exhibited by pyrrole derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, underscore the importance of exploring novel substituted pyrroles in drug discovery programs.[1][2]

This guide focuses on the specific derivative, this compound, which incorporates key functional groups—a carboxylic acid, a ketone, and an N-methylated pyrrole ring—that offer multiple avenues for synthetic modification and potential interactions with biological targets.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central 1-methylpyrrole ring, with a carboxylic acid group at the 2-position and an acetyl group at the 4-position. This arrangement of functional groups suggests its potential as a versatile synthetic intermediate.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [4] |

| CAS Number | 339011-93-7 | [4] |

| IUPAC Name | 4-acetyl-1-methylpyrrole-2-carboxylic acid | [4] |

| XLogP3 (Computed) | 0.9 | [5] |

| Hydrogen Bond Donor Count (Computed) | 1 | [5] |

| Hydrogen Bond Acceptor Count (Computed) | 3 | [5] |

| Rotatable Bond Count (Computed) | 2 | [5] |

| Solubility | Slightly soluble in DMSO and DMF; Insoluble in water. | [3] |

Synthesis of this compound: A Proposed Synthetic Workflow

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for pyrrole synthesis, such as the Paal-Knorr reaction, followed by functional group manipulation.[3][6]

Proposed Synthetic Scheme

The proposed synthesis involves a two-step process starting from commercially available reagents. The first step is a Paal-Knorr pyrrole synthesis to construct the substituted pyrrole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.

Sources

- 1. A review article on biological importance of pyrrole [wisdomlib.org]

- 2. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 6. Pyrrole synthesis [organic-chemistry.org]

A Technical Guide to the Physicochemical Properties of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these fundamental properties is critical for predicting molecular behavior, designing experimental protocols, and developing new applications. This guide synthesizes publicly available computed data with detailed, field-proven methodologies for the experimental determination of key parameters such as melting point, solubility, and pKa. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this whitepaper serves as both a reference and a practical guide for the laboratory characterization of this compound.

Compound Identification and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure. The properties of this compound are a direct consequence of its unique arrangement of functional groups on the pyrrole scaffold.

1.1. Chemical Structure and Nomenclature

The molecule consists of a central five-membered aromatic pyrrole ring. It is substituted at four positions:

-

Position 1: A methyl group (-CH₃) is attached to the nitrogen atom, which removes the acidic N-H proton typical of unsubstituted pyrroles.

-

Position 2: A carboxylic acid group (-COOH), which imparts significant acidic character and potential for hydrogen bonding.

-

Position 4: An acetyl group (-COCH₃), a ketone functional group that acts as a hydrogen bond acceptor and influences the molecule's polarity and electronic distribution.

IUPAC Name: this compound.[1] Molecular Formula: C₈H₉NO₃.[2] SMILES: CC(=O)C1=CN(C(=C1)C(=O)O)C.[2]

1.2. Key Identifiers

| Identifier | Value | Source |

| PubChem CID | 2764240 | [1][2] |

| Molecular Weight | 167.16 g/mol | (Calculated) |

| Monoisotopic Mass | 167.05824 Da | [2] |

Computed Physicochemical Properties for Preliminary Assessment

Computational models provide valuable, instantaneous predictions of a molecule's properties, which are essential for initial screening and hypothesis generation in drug discovery and material science. These values help predict a compound's likely behavior in biological systems and guide experimental design.

Rationale: Properties like LogP and Polar Surface Area (TPSA) are cornerstones of predictive models for pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). For instance, they are used to assess compliance with frameworks like Lipinski's Rule of Five, which helps predict the oral bioavailability of a drug candidate.

| Property | Predicted Value | Significance in Drug Development |

| XLogP3 | 0.9 | Indicates a favorable balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability.[1] |

| Topological Polar Surface Area (TPSA) | 62.1 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų).[1] |

| Hydrogen Bond Donors | 1 | The single carboxylic acid proton allows for specific interactions with biological targets.[1] |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[1] |

| Rotatable Bond Count | 2 | Low rotational freedom suggests a relatively rigid conformation, which can be favorable for binding affinity.[1] |

Experimental Physicochemical Characterization

While computational data is useful for prediction, experimental verification is non-negotiable for scientific rigor and regulatory submission. This section details the protocols for determining the essential physicochemical properties of this compound.

3.1. Melting Point: A Criterion for Purity and Identity

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow range (typically <2°C). A depressed and broadened melting range is a reliable indicator of impurities.[3][4]

Data:

-

Melting Point (°C): Not available in public literature; requires experimental determination.

Experimental Protocol: Capillary Melting Point Determination This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).[3]

-

Sample Preparation:

-

Ensure the compound is a fine, dry powder. If the crystals are large, gently crush them using a mortar and pestle to ensure uniform packing and efficient heat transfer.[4]

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap its sealed bottom gently on a hard surface to pack the sample down to a height of 2-3 mm.[3]

-

-

Rough Determination (Optional but Recommended):

-

Insert the packed capillary into the heating block.

-

Set a rapid heating rate (10-20°C/min) to quickly find the approximate melting temperature.[4] This saves time during the precise measurement.

-

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a new sample.

-

Set the heating rate to a slow, controlled value (1-2°C/min) once the temperature is within 15-20°C of the expected melting point.[4]

-

Scientist's Note: A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[3]

-

-

Data Recording:

-

Record the temperature at which the first liquid droplet appears (T₁).

-

Record the temperature at which the last solid crystal disappears (T₂). The melting point is reported as the range T₁ - T₂.

-

3.2. Solubility Profile: Guiding Formulation and Biological Testing

Solubility is a critical parameter that influences a compound's bioavailability, formulation possibilities, and suitability for various biological assays. A qualitative assessment across a range of solvents provides a comprehensive profile of its behavior.

Rationale: The solubility classification scheme systematically probes the compound's most prominent functional groups. Solubility in 5% NaHCO₃, a weak base, indicates a strongly acidic group like a carboxylic acid. Solubility in 5% NaOH indicates a weakly acidic group (like a phenol) or a strongly acidic one. Conversely, solubility in 5% HCl points to a basic group, such as an amine.[5][6]

Workflow for Solubility Classification

Caption: Logical workflow for the systematic classification of an organic compound based on its solubility.

Experimental Protocol: Qualitative Solubility Testing This protocol uses approximately 25 mg of solute per 0.75 mL of solvent.[7]

-

Water Solubility: Add 0.75 mL of deionized water to the sample in a test tube. Shake vigorously. If it dissolves, the compound is water-soluble (Class S). Test the solution with litmus paper to determine if it's acidic (Class Sa) or neutral (Class Sn).[5]

-

5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. If it dissolves, the compound contains an acidic functional group.

-

Self-Validation: To confirm, acidify the resulting solution with drops of 5% HCl. A precipitate should re-form, confirming the presence of the water-insoluble acidic compound.[6]

-

-

5% NaHCO₃ Solubility: If it is soluble in NaOH, test a fresh sample in 0.75 mL of 5% NaHCO₃. Effervescence (CO₂ release) and dissolution confirm a carboxylic acid (Class As).[6]

-

5% HCl Solubility: If insoluble in water and NaOH, test a fresh sample in 0.75 mL of 5% HCl. Dissolution indicates a basic functional group (Class B).[7]

-

Organic Solvent Solubility: Test solubility in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane) by adding the solvent dropwise to a small amount of the compound until dissolution is observed.[8]

Predicted Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to insoluble | The polar functional groups are offset by the nonpolar hydrocarbon backbone of the pyrrole ring and methyl groups. |

| 5% NaOH | Soluble | The carboxylic acid will be deprotonated to form a highly water-soluble sodium carboxylate salt. |

| 5% NaHCO₃ | Soluble | Carboxylic acids are typically acidic enough (pKa < 6) to react with sodium bicarbonate. |

| 5% HCl | Insoluble | The molecule lacks a sufficiently basic functional group to be protonated. |

| Ethanol, DMSO | Soluble | These polar organic solvents are expected to effectively solvate the molecule. |

3.3. Acidity Constant (pKa)

The pKa is a quantitative measure of a molecule's acidity. For a pharmaceutical compound, it dictates the ionization state at a given pH, which profoundly affects its absorption, distribution, and target interaction. The primary acidic site on this molecule is the carboxylic acid proton.

Data:

-

pKa: Not available in public literature. Expected to be in the range of 2-5, typical for carboxylic acids.[9]

Experimental Protocol: Potentiometric Titration

-

Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a water/ethanol mixture if water solubility is low).

-

Titration Setup: Place the solution in a beaker with a calibrated pH probe and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where exactly half of the carboxylic acid has been neutralized.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides the definitive "fingerprint" of a molecule, confirming its structure and purity. The following are the expected spectral characteristics for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Carboxylic Acid | 10 - 13 | Broad Singlet | 1H | -COOH |

| Pyrrole H | ~7.0 - 7.5 | Doublet or Singlet | 1H | C5-H |

| Pyrrole H | ~6.8 - 7.2 | Doublet or Singlet | 1H | C3-H |

| N-Methyl | ~3.8 - 4.2 | Singlet | 3H | N-CH₃ |

| Acetyl-Methyl | ~2.4 - 2.6 | Singlet | 3H | -COCH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Acetyl Carbonyl | 190 - 200 | -C OCH₃ |

| Carboxylic Carbonyl | 160 - 175 | -C OOH |

| Pyrrole Carbons | 110 - 140 | C2, C3, C4, C5 |

| N-Methyl Carbon | 35 - 40 | N-C H₃ |

| Acetyl-Methyl Carbon | 25 - 30 | -COC H₃ |

4.2. Infrared (IR) Spectroscopy

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500 - 3300 (Broad) | O-H Stretch | Carboxylic Acid |

| ~1700 - 1725 | C=O Stretch | Carboxylic Acid |

| ~1660 - 1680 | C=O Stretch | Acetyl Ketone |

| ~1500 - 1600 | C=C/C=N Stretch | Pyrrole Ring |

| ~1350 - 1450 | C-H Bending | Methyl Groups |

4.3. Mass Spectrometry (MS)

-

Expected Molecular Ion [M+H]⁺: m/z = 168.0655

-

Expected Exact Mass: 167.0582

-

Key Fragmentation Patterns: Expect to see losses corresponding to the carboxylic acid group (loss of 45, -COOH) and the acetyl group (loss of 43, -COCH₃).

Conclusion

This technical guide establishes a profile for this compound based on both computational predictions and established analytical methodologies. The computed data suggest a molecule with favorable drug-like properties, including balanced lipophilicity and good polar surface area. However, crucial experimental data, including melting point, solubility, and pKa, are not currently available in public-access literature and must be determined empirically. The detailed protocols provided herein offer a robust framework for researchers to perform this essential characterization, enabling the confident use of this compound in further research and development endeavors.

References

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Unknown. Classification of organic compounds by solubility.

- Unknown. Melting Point Determination.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. Melting point determination.

- PubChem. 4-Acetyl-1-methylpyrrole-2-carboxylate.

- Scribd. Melting Point Determination Experiment.

- MIT OpenCourseWare. (2010). Melting Point | MIT Digital Lab Techniques Manual.

- Chemsrc. 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

- Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis.

- PubChemLite. This compound.

- Pharmaffiliates. 4-Acetyl-1h-pyrrole-2-carboxylic acid.

- Chemsigma. 4-AcetylaMino-1H-pyrrole-2-carboxylic acid.

- PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid.

- National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.

- Biological Magnetic Resonance Bank. bmse000357 Pyrrole-2-carboxylic Acid.

- Wikipedia. Pyrrole-2-carboxylic acid.

- PubChem. 4-acetyl-1H-pyrrole-2-carboxylic acid.

- MDPI. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.

- University of Cambridge. (2020). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- The Good Scents Company. 2-acetyl-1-methyl pyrrole.

Sources

- 1. 4-Acetyl-1-methylpyrrole-2-carboxylate | C8H8NO3- | CID 6934139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 3. ursinus.edu [ursinus.edu]

- 4. youtube.com [youtube.com]

- 5. scribd.com [scribd.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid (CAS Number 339011-93-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with potential applications in medicinal chemistry and drug discovery. While specific literature on this compound is limited, this document consolidates available data, proposes synthetic routes, and explores potential biological activities based on the well-established chemistry of related pyrrole-2-carboxylic acid analogs. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and similar heterocyclic compounds.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in medicinal chemistry. Pyrrole-2-carboxylic acid and its derivatives, in particular, serve as crucial precursors and key structural motifs in a wide array of bioactive molecules, exhibiting activities ranging from antibacterial to anticancer.[2][3] The subject of this guide, this compound, represents a specific substitution pattern on this versatile core, suggesting its potential as a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is essential for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 339011-93-7 | [4] |

| Molecular Formula | C₈H₉NO₃ | [4] |

| Molecular Weight | 167.16 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Canonical SMILES | CC(=O)C1=CN(C(=C1)C(=O)O)C | [4] |

| InChI Key | FSBYELBMWQLEOB-UHFFFAOYSA-N | [4] |

Synthesis and Purification

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: N-methylation of Ethyl 1H-pyrrole-2-carboxylate

-

To a solution of ethyl 1H-pyrrole-2-carboxylate in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 1-methyl-1H-pyrrole-2-carboxylate.

Step 2: Friedel-Crafts Acylation

-

To a solution of ethyl 1-methyl-1H-pyrrole-2-carboxylate in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., aluminum chloride, 1.5 equivalents) at 0 °C.

-

Add acetic anhydride (1.2 equivalents) dropwise and stir the mixture at room temperature for several hours, monitoring the reaction by thin-layer chromatography.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, purify the residue by column chromatography to obtain ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

Step 3: Saponification

-

Dissolve the ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to a pH of approximately 3-4.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and remove the solvent in vacuo to yield this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of the synthesized compound. The following are the expected spectral features based on the structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the pyrrole ring protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 3.8 - 4.0 | Singlet | 3H |

| Acetyl-CH₃ | 2.4 - 2.6 | Singlet | 3H |

| Pyrrole H-3 | 7.0 - 7.2 | Doublet | 1H |

| Pyrrole H-5 | 7.3 - 7.5 | Doublet | 1H |

| Carboxylic Acid OH | 11.0 - 13.0 | Broad Singlet | 1H |

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆. The pyrrole protons would likely exhibit a small coupling constant (J ≈ 2-3 Hz).

¹³C NMR Spectroscopy

The carbon NMR would confirm the presence of the carbonyl carbons and the substituted pyrrole ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Acetyl-CH₃ | 25 - 30 |

| N-CH₃ | 35 - 40 |

| Pyrrole C-3 | 115 - 120 |

| Pyrrole C-5 | 125 - 130 |

| Pyrrole C-4 | 130 - 135 |

| Pyrrole C-2 | 140 - 145 |

| Carboxylic Acid C=O | 160 - 165 |

| Acetyl C=O | 190 - 195 |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the stretching vibrations of the carbonyl groups and the O-H bond of the carboxylic acid.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=O (Ketone) | 1660 - 1680 | Strong |

| C-N Stretch | 1300 - 1350 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound.

-

Expected [M+H]⁺: 168.0655

-

Expected [M-H]⁻: 166.0509

Potential Biological Activities and Applications in Drug Discovery

While there is no specific biological data for this compound, the broader class of pyrrole-2-carboxylic acid derivatives has shown significant promise in various therapeutic areas.

Antimicrobial Activity

Many pyrrole-containing compounds exhibit potent antibacterial and antifungal properties.[1] It is plausible that this compound could serve as a scaffold for the development of novel anti-infective agents. The mechanism of action for similar compounds often involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.

Anticancer Activity

Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been investigated for their antiproliferative activity against various human cancer cell lines.[5] The metabolic pathways of cancer cells often show dependencies on amino acids like proline, for which pyrrole-2-carboxylic acid is a key intermediate.[5] This suggests that molecules like this compound could be explored as potential anticancer agents.

Enzyme Inhibition

Patent literature reveals that derivatives of 1-methyl-1H-pyrrole-2-carboxylic acid have been explored as inhibitors of glycogen phosphorylase, an enzyme implicated in type 2 diabetes. This indicates the potential for this scaffold to be utilized in the development of therapeutics for metabolic disorders.

Conclusion

This compound is a structurally interesting molecule that, despite the limited direct research, holds potential as a valuable building block in medicinal chemistry. Based on the known reactivity and biological profiles of related pyrrole derivatives, this compound is a candidate for further investigation in the development of novel therapeutics, particularly in the areas of infectious diseases, oncology, and metabolic disorders. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications, encouraging further exploration by the scientific community.

References

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.

- Pyrrole-2-carboxylic acid. (n.d.). Bioaustralis Fine Chemicals.

- 4-Acetyl-1-methylpyrrole-2-carboxylate | C8H8NO3-. (n.d.). PubChem.

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.

- 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid. (n.d.). Chemsrc.

- Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2023). MDPI.

- This compound. (n.d.). PubChem.

Sources

synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic building block for drug development and materials science. The narrative emphasizes the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability. The core synthetic strategy involves a regioselective Friedel-Crafts acylation of a readily available pyrrole precursor, followed by ester hydrolysis. This document details the underlying mechanistic principles, provides step-by-step protocols, and offers insights into process optimization and validation.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The specific substitution pattern on the pyrrole ring dictates its biological activity and physicochemical properties. This compound (C8H9NO3)[1][2] is a trifunctionalized building block, presenting distinct handles for further chemical elaboration: a carboxylic acid for amide coupling, a ketone for derivatization, and the heterocyclic ring itself for various transformations. Its structured design makes it an attractive intermediate for constructing complex molecular architectures.

Strategic Analysis: A Regioselective Approach

The is most efficiently achieved through a multi-step sequence starting from a commercially available precursor. The chosen strategy hinges on a key electrophilic aromatic substitution reaction.

The Core Synthetic Pathway:

-

Esterification: Protection of the carboxylic acid functionality of the starting material, 1-methyl-1H-pyrrole-2-carboxylic acid, as a methyl ester. This step enhances solubility in organic solvents and prevents undesirable side reactions with the Lewis acid catalyst in the subsequent step.

-

Friedel-Crafts Acylation: Introduction of the acetyl group at the C4 position of the pyrrole ring. This is the critical regioselective transformation.

-

Saponification: Hydrolysis of the methyl ester to yield the final carboxylic acid product.

This pathway is selected for its reliability, scalability, and the high degree of regiochemical control afforded by the substrate's electronic properties.

Mechanistic Rationale: Directing Group Effects

The success of this synthesis relies on controlling the position of acylation. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3] The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack.[4][5] The regiochemical outcome is governed by the directing effects of the substituents already present on the ring:

-

N-Methyl Group (Activating): The nitrogen atom's lone pair of electrons increases the electron density of the ring, making it more reactive than benzene. This group directs incoming electrophiles primarily to the C2 and C5 positions.

-

C2-Carbomethoxy Group (Deactivating): The methyl ester at the C2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Its primary effect is to direct incoming electrophiles to the C4 position.

The interplay of these two groups results in a strong preference for the incoming acylium ion (CH₃CO⁺) to attack the C4 position, which is activated by the nitrogen and meta to the deactivating ester group. This predictable outcome is the cornerstone of the synthetic strategy.

Experimental Protocols & Workflow

This section provides a self-validating, step-by-step methodology for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Visualization of the Synthetic Workflow

The following diagram illustrates the complete synthetic sequence from the starting material to the final product.

Caption: Synthetic pathway for this compound.

Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic Acid

-

Causality: The conversion of the carboxylic acid to a methyl ester is crucial. The acidic proton of the carboxyl group would otherwise react with the Lewis acid (AlCl₃) in the next step, consuming the catalyst and preventing the reaction.

-

Protocol:

-

Suspend 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 eq.) in anhydrous methanol (10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe. Caution: This reaction is exothermic and releases HCl gas.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield methyl 1-methyl-1H-pyrrole-2-carboxylate as an oil or low-melting solid, which can often be used in the next step without further purification.

-

Step 2: Friedel-Crafts Acylation of Methyl 1-methyl-1H-pyrrole-2-carboxylate

-

Causality: This is the key C-C bond-forming step. Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with acetyl chloride to generate the highly electrophilic acylium ion, which is then attacked by the electron-rich pyrrole ring.[6] The reaction is performed at low temperature to control the exothermic reaction and minimize potential side products, such as di-acylation.[7]

-

Protocol:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM, 15 mL per gram of AlCl₃).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Add acetyl chloride (1.05 eq.) dropwise to the stirred suspension. A complex will form.

-

Dissolve methyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous DCM (5 mL per gram) and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Upon completion, carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate.

-

Step 3: Saponification to Yield the Final Product

-

Causality: The final step is the deprotection of the carboxylic acid via base-mediated hydrolysis (saponification) of the methyl ester. Subsequent acidification protonates the resulting carboxylate salt to yield the desired product.

-

Protocol:

-

Dissolve the purified methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH, 1.5 eq.) and stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-3 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

Dry the product under vacuum to afford this compound as a solid. Recrystallization (e.g., from ethanol/water) can be performed if higher purity is required.

-

Quantitative Data Summary

The following table summarizes typical parameters for the key synthetic steps. Yields are indicative and may vary based on reaction scale and purification efficiency.

| Step | Key Reagents | Stoichiometry (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Acylation | Methyl 1-methyl-1H-pyrrole-2-carboxylate | 1.0 | Dichloromethane | 0 to RT | 3 - 5 | 75 - 85 |

| Acetyl Chloride | 1.05 | |||||

| Aluminum Chloride (AlCl₃) | 1.1 | |||||

| Saponification | Methyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate | 1.0 | Methanol/Water | RT to 50 | 1 - 3 | 90 - 98 |

| Sodium Hydroxide (NaOH) | 1.5 |

Conclusion

The synthetic route detailed in this guide, centered on a regioselective Friedel-Crafts acylation, represents a robust and logical approach to obtaining this compound. By understanding the underlying mechanistic principles of electrophilic substitution on the pyrrole ring, researchers can confidently execute and, if necessary, troubleshoot this synthesis. The provided protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering scientists in drug discovery and chemical development to produce this valuable intermediate with high purity and efficiency.

References

- A. V. I. T. O. R. S. K. Y. Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded. Synlett, 2010, 2010(19), 2915-2918.

- Jones, R. A., & Bean, G. P. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic, 1970, 2173-2178.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

- Anderson, J. C., & Anguille, S. Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters, 2004, 6(12), 1963–1965. [Link]

- Rajput, A. A., et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2012, 3(1), 25-43. [Link]

- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

- ChemSynthesis. methyl 1-(1H-pyrrol-1-ylcarbonyl)

- PubChemLite. This compound. [Link]

- Banwell, M. G., et al. Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. European Journal of Organic Chemistry, 2006, 2006(19), 4307-4322. [Link]

- Koenigs, C. D., et al. Palladium‐Catalysed Direct Polyarylation of Pyrrole Derivatives. Chemistry – An Asian Journal, 2019, 14(18), 3164-3168. [Link]

- Pham, T. T., et al. Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, 2023, e202300538. [Link]

- Knez, D., et al. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 2021, 26(7), 1856. [Link]

- White, J. D., & McGillivray, G. The Vilsmeier-Haack Aroylation of Pyrroles Reexamined. The Journal of Organic Chemistry, 1977, 42(25), 4248–4251. [Link]

- Colacot, T. J. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022, 26(7), 1867–1879. [Link]

- Reddy, C. R., et al. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 2014, 12(4), 780-784. [Link]

- Organic Chemistry Portal.

- Biological Magnetic Resonance Bank.

- Wang, T., et al. Total Synthesis of (+)-Melicolone K Enabled by a Late-Stage Programmed C–H Functionalization. Journal of the American Chemical Society, 2024, 146(1), 547–554. [Link]

- Ishihara, K., & Yamamoto, H. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2021, 26(16), 4991. [Link]

- PubChem. 4-methyl-1H-pyrrole-2-carboxylic acid. [Link]

- Pham, T. T., et al. (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search.

- MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. [Link]

- Organic Chemistry Portal. Pyrrole synthesis. [Link]

- PubChem.

- NIST WebBook.

- Pharmaffiliates. 4-Acetyl-1h-pyrrole-2-carboxylic acid. [Link]

- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.

- Reddit. [Plan] Grignard-formation in presence of acetic anhydride for one-pot synthesis of methyl-ketones. [Link]

- Organic Chemistry Portal.

- Organic Chemistry Portal.

- Save My Exams. Reactions of Carboxylic Acids (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

Sources

- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound [cymitquimica.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid IUPAC name

An In-depth Technical Guide to 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will dissect its formal IUPAC nomenclature, elucidate its structural and physicochemical properties, and propose a robust, logically-derived synthetic pathway. Furthermore, this document explores the compound's potential as a versatile building block in drug discovery, drawing parallels with the established biological activities of related pyrrole-2-carboxylic acid derivatives. The guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this scaffold in the development of novel therapeutic agents.

The Pyrrole-2-Carboxylic Acid Motif: A Privileged Scaffold in Nature and Medicine

The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active molecules, including heme, chlorophyll, and vitamin B12. Within this class, the pyrrole-2-carboxylic acid framework is particularly noteworthy. It serves as a key biosynthetic precursor to a variety of complex natural products, such as the antibiotics clorobiocin and pyoluteorin.[1] Molecules incorporating this scaffold have demonstrated a wide, albeit sometimes weak, range of biological activities, including antiparasitic and antifungal properties.[2] More recently, derivatives have been investigated as potent inhibitors of essential bacterial enzymes like Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a crucial target for the development of novel antimycobacterial agents.[3] The inherent chemical functionalities and biosynthetic significance of this scaffold underscore the importance of understanding its substituted derivatives, such as this compound.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure begins with its formal name. The nomenclature provides a systematic descriptor of its atomic connectivity and functional groups.

IUPAC Nomenclature

The name This compound is systematically derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[4]

-

Parent Heterocycle: The core is a "pyrrole" ring. The "1H" specifies that the nitrogen atom at position 1 bears a hydrogen, though in this substituted case, it is replaced.

-

Principal Functional Group: The carboxylic acid (-COOH) group holds the highest priority, hence the suffix "-carboxylic acid".[4]

-

Numbering: Numbering of the pyrrole ring begins at the heteroatom (Nitrogen = 1). The chain is numbered to give the principal functional group the lowest possible locant, which is position 2 for the carboxylic acid.

-

Substituents:

-

A "methyl" group (-CH₃) is located on the nitrogen atom, designated as "1-methyl".

-

An "acetyl" group (-COCH₃) is located at position 4, designated as "4-acetyl".

-

The combination of these rules results in the unambiguous name: this compound.

Molecular Structure and Core Properties

The structural representation and fundamental properties of the molecule are summarized below. These data are critical for experimental design, from solubility testing to analytical characterization.

Caption: 2D Structure of this compound.

Table 1: Chemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉NO₃ | [5][6] |

| Molecular Weight | 167.16 g/mol | [7] |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 339011-93-7 | [7] |

| SMILES | CC(=O)C1=CN(C(=C1)C(=O)O)C | [6] |

| InChI Key | FSBYELBMWQLEOB-UHFFFAOYSA-N |[6] |

Proposed Synthesis and Retrosynthetic Analysis

While specific literature detailing the synthesis of this exact molecule is sparse, a robust synthetic route can be designed based on well-established pyrrole chemistry. The proposed workflow prioritizes commercially available starting materials and high-yielding transformations.

Retrosynthetic Strategy

A logical retrosynthetic analysis involves disconnecting the target molecule at its key functional linkages to reveal simpler precursors. The primary disconnections are at the C-N bond (N-methylation), the C-C bond of the acetyl group (acylation), and the C-N bonds of the pyrrole ring itself.

Caption: Retrosynthetic analysis of the target compound.

Proposed Experimental Protocol

This protocol is a hypothetical, multi-step synthesis designed for high fidelity and validated by established chemical principles.

Workflow Overview

Caption: Proposed multi-step synthetic workflow.

Step 1: Synthesis of Ethyl 1H-pyrrole-2-carboxylate

-

Rationale: The Paal-Knorr synthesis is a classic and efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound (or its equivalent) and a primary amine. Here, malondialdehyde bis(dimethyl acetal) serves as a stable precursor to malondialdehyde, and glycine ethyl ester provides the nitrogen atom and the pre-installed ester functionality.

-

Protocol:

-

To a solution of glycine ethyl ester hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in glacial acetic acid (5 mL/mmol), add malondialdehyde bis(dimethyl acetal) (1.05 eq).

-

Heat the mixture to reflux (approx. 118 °C) for 4-6 hours, monitoring by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Neutralize carefully with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the title ester.

-

Step 2: Synthesis of Ethyl 1-methyl-1H-pyrrole-2-carboxylate

-

Rationale: N-alkylation of pyrroles is readily achieved by deprotonation of the N-H with a strong base, followed by reaction with an alkyl halide. Sodium hydride is an effective base for this transformation.

-

Protocol:

-

Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, argon-purged flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C.

-

Add methyl iodide (1.3 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

-

Extract with ethyl acetate (3x), combine organic layers, dry over MgSO₄, and concentrate.

-

Purify by column chromatography.

-

Step 3: Synthesis of Ethyl 4-acetyl-1-methyl-1H-pyrrole-2-carboxylate

-

Rationale: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution. A Friedel-Crafts acylation will introduce the acetyl group. The ester at C2 is deactivating, directing acylation to the C4 or C5 position. Steric hindrance from the N-methyl group and the C2-ester favors substitution at C4. Boron trifluoride etherate is an effective Lewis acid catalyst for this reaction with acetic anhydride.

-

Protocol:

-

Dissolve Ethyl 1-methyl-1H-pyrrole-2-carboxylate (1.0 eq) in acetic anhydride (used as both reagent and solvent).

-

Cool the mixture to 0 °C.

-

Add boron trifluoride etherate (BF₃·OEt₂, 1.5 eq) dropwise, maintaining the temperature below 10 °C.

-

Stir at room temperature for 2-4 hours.

-

Pour the reaction mixture onto crushed ice and stir until the excess anhydride is hydrolyzed.

-

Neutralize with solid sodium bicarbonate and extract with dichloromethane (3x).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

-

Purify via column chromatography to isolate the 4-acetylated product.

-

Step 4: Saponification to Yield the Final Product

-

Rationale: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Saponification using a base like lithium hydroxide is a standard, high-yielding method that is typically clean and effective.

-

Protocol:

-

Dissolve the purified ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq).

-

Stir the mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH ~2-3 with 1 M HCl.

-

The product should precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Spectroscopic Profile and Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. Based on its structure, the following spectral data are predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | δ ~7.5-7.8 ppm (d, 1H, H5); δ ~7.0-7.2 ppm (d, 1H, H3); δ ~3.9 ppm (s, 3H, N-CH₃); δ ~2.4 ppm (s, 3H, COCH₃); δ >10 ppm (br s, 1H, COOH). |

| ¹³C NMR | δ ~190-195 ppm (acetyl C=O); δ ~160-165 ppm (acid C=O); δ ~120-135 ppm (4x pyrrole C); δ ~35-40 ppm (N-CH₃); δ ~25-30 ppm (acetyl CH₃). |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid); ~1700-1720 (C=O stretch of acid); ~1660-1680 (C=O stretch of ketone); ~1500-1550 (C=C/C-N ring stretches). |

| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 166.05. |

Applications and Future Outlook

This compound is not merely a synthetic target but a strategic platform for drug discovery. Its three distinct functional handles—the carboxylic acid, the ketone, and the N-methylated pyrrole core—offer orthogonal points for chemical modification.

-

Medicinal Chemistry Scaffold: The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate solubility and target binding. The ketone can be reduced to an alcohol, converted to an oxime, or used in reductive amination reactions to build molecular complexity.

-

Potential Biological Activity: Given that related pyrrole derivatives exhibit antibacterial and antiparasitic properties, this compound is a prime candidate for screening against a panel of microbial and parasitic targets.[2][3] The acetyl group may enhance binding in pockets that accommodate hydrogen bond acceptors, potentially offering a different binding mode compared to simpler pyrrole acids.

Future work should focus on the efficient, scalable synthesis of this compound and the generation of a focused chemical library to explore its structure-activity relationship (SAR) against targets like bacterial ENR, parasitic proline racemase, or fungal metabolic enzymes.

Conclusion

This guide has established the chemical identity, structural properties, and a viable synthetic route for this compound. By grounding the discussion in the established importance of the pyrrole-2-carboxylic acid scaffold, we position this molecule as a high-value building block for researchers in medicinal chemistry. The detailed protocols and mechanistic rationale provide a solid foundation for its synthesis and subsequent application in the pursuit of novel therapeutics.

References

- PubChem. 4-Acetyl-1-methylpyrrole-2-carboxylate.

- Bioaustralis Fine Chemicals. Pyrrole-2-carboxylic acid. Bioaustralis.com. [Link]

- VLife Sciences.

- PubChem. This compound. PubChemLite. [Link]

- Lin, B., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2617.

- Pham, T. T., et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ChemSusChem, e202300538.

- Chemistry LibreTexts. (2023).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioaustralis.com [bioaustralis.com]

- 3. vlifesciences.com [vlifesciences.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 4-Acetyl-1-methylpyrrole-2-carboxylate | C8H8NO3- | CID 6934139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. This compound [cymitquimica.com]

A Technical Guide to the Spectral Analysis of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific compound are not widely available in published literature, this document, authored from the perspective of a Senior Application Scientist, synthesizes predictive data based on established spectroscopic principles and comparative analysis of structurally related analogs. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of the molecule. This guide will explain the rationale behind the predicted spectral features, offering field-proven insights into experimental design and data interpretation for the structural elucidation of complex heterocyclic compounds.

Introduction: The Significance of Pyrrole Scaffolds

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The biological activities of pyrrole derivatives are diverse, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound of interest, this compound (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ), incorporates several key functional groups that are expected to modulate its chemical and biological profile: a carboxylic acid at the 2-position, an acetyl group at the 4-position, and a methyl group on the ring nitrogen. Accurate structural characterization is the bedrock of understanding its structure-activity relationship (SAR) and is paramount for its potential applications. Spectroscopic analysis is the cornerstone of this characterization.

This guide will provide a detailed, predictive walkthrough of the spectral data expected for this molecule, grounded in authoritative references and data from analogous compounds.

Experimental & Analytical Workflow

The structural confirmation of a novel or synthesized compound like this compound relies on a suite of spectroscopic techniques. The logical flow of analysis ensures unambiguous identification.

Figure 1: A typical experimental workflow for the synthesis and structural elucidation of a target compound.

Sample Preparation

For NMR analysis, the compound would be dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton. For IR spectroscopy, the solid sample can be analyzed as a KBr pellet or as a thin film. For mass spectrometry, the sample is typically introduced in a volatile solvent.

¹H NMR Spectroscopy: Proton Environment Mapping

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is discussed below.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 13.0 | Singlet, broad | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets. Their chemical shift is concentration and solvent dependent. |

| ~7.5 | Doublet | 1H | H-5 | The proton at the 5-position is adjacent to the electron-withdrawing carboxylic acid group and is expected to be downfield. It will appear as a doublet due to coupling with H-3. |

| ~7.2 | Doublet | 1H | H-3 | The proton at the 3-position is also on the pyrrole ring and will be a doublet due to coupling with H-5. |

| ~3.9 | Singlet | 3H | N-CH₃ | The N-methyl protons are in a relatively shielded environment and will appear as a sharp singlet. |

| ~2.4 | Singlet | 3H | -COCH₃ | The acetyl methyl protons are adjacent to a carbonyl group and will appear as a singlet, typically in this region.[1] |

Causality Behind Peak Assignments

The chemical shifts of the pyrrole ring protons are influenced by the electronic effects of the substituents. The carboxylic acid and acetyl groups are both electron-withdrawing, which deshields the ring protons, causing them to resonate at a lower field (higher ppm) than in unsubstituted pyrrole. The N-methyl group is electron-donating. The expected coupling pattern (doublets for H-3 and H-5) arises from vicinal coupling between these two protons across the double bond of the pyrrole ring.

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. As it is a less sensitive nucleus than ¹H, spectra are often acquired with proton decoupling, resulting in a spectrum of singlets, where each unique carbon atom gives a distinct peak.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C =O (acetyl) | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. |

| ~162.0 | C =O (carboxylic acid) | The carbonyl carbon of a carboxylic acid is also deshielded, but typically less so than a ketone. |

| ~135.0 | C-4 | The pyrrole carbon attached to the acetyl group will be downfield due to the electron-withdrawing effect of the carbonyl. |

| ~130.0 | C-2 | The pyrrole carbon attached to the carboxylic acid group will also be deshielded. |

| ~125.0 | C-5 | A pyrrole ring CH carbon. |

| ~115.0 | C-3 | A pyrrole ring CH carbon. |

| ~37.0 | N-C H₃ | The N-methyl carbon is in a relatively upfield region. |

| ~27.0 | -COC H₃ | The acetyl methyl carbon is also found in the upfield region. |

Rationale for Carbon Chemical Shifts

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of each carbon atom. Carbons in carbonyl groups are the most deshielded due to the electronegativity of the oxygen atom. Carbons within the aromatic pyrrole ring resonate in the range of approximately 110-140 ppm. The specific positions are influenced by the attached functional groups. The methyl carbons attached to the nitrogen and the acetyl group are the most shielded (lowest ppm values) as they are sp³ hybridized and not directly bonded to highly electronegative atoms in the same way as the ring carbons.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Predicted Ion |

| 167.0582 | [M]⁺ (Molecular Ion) |

| 168.0655 | [M+H]⁺ (Protonated Molecule) |

| 190.0475 | [M+Na]⁺ (Sodium Adduct) |

| 152 | [M-CH₃]⁺ |

| 124 | [M-COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation of Fragmentation

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 167, corresponding to the molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the methyl group from the acetyl moiety (resulting in a peak at m/z = 152) or the loss of the entire acetyl group (peak at m/z = 124). A prominent peak at m/z = 43, corresponding to the acetyl cation ([CH₃CO]⁺), is also highly probable. In electrospray ionization (ESI), protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecules are commonly observed. PubChem provides predicted collision cross-section data for some of these ions.[2]

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1665 | C=O stretch | Ketone (Acetyl) |

| ~1550 | C=C stretch | Pyrrole Ring |

| ~1370 | C-N stretch | Pyrrole Ring |

Rationale for IR Absorptions

The IR spectrum will be dominated by several key features. A very broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹. The C=O stretch of the acetyl ketone will likely appear at a slightly lower wavenumber, around 1665 cm⁻¹, due to conjugation with the pyrrole ring. The aromatic C=C stretching vibrations of the pyrrole ring will be visible in the 1600-1500 cm⁻¹ region.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined application of ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy. This guide provides a robust, predictive framework for the interpretation of its spectral data, grounded in the analysis of closely related, well-characterized molecules. For any researcher working on the synthesis or application of this compound, the predicted data herein serves as a reliable benchmark for experimental verification. The self-validating nature of using multiple spectroscopic techniques, where the data from each method corroborates the others, provides the highest level of confidence in the final structural assignment.

References

- PubChem. 2-Acetylpyrrole. National Center for Biotechnology Information.

- PubChem. N-Acetylpyrrole. National Center for Biotechnology Information.

- NIST. N-Methylpyrrole-2-carboxylic acid. In: NIST Chemistry WebBook. National Institute of Standards and Technology.

- PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information.

- PubChem. 1-Methyl-4-nitropyrrole-2-carboxylic acid. National Center for Biotechnology Information.

- PubChem. This compound. National Center for Biotechnology Information.

- PubChemLite. This compound.

- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- University of Oregon. 13C NMR Chemical Shifts.

Sources

A Technical Guide to the ¹H NMR Spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid: Prediction, Analysis, and Experimental Protocol

This in-depth technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-acetyl-1-methyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, the underlying principles governing the chemical shifts and coupling constants, and a detailed protocol for experimental data acquisition. The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, making the precise structural elucidation of its derivatives paramount.[1]

Introduction: The Structural Significance of Substituted Pyrroles

This compound is a polysubstituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle that is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[2] The substituents on the pyrrole ring—a carboxylic acid group at position 2, an acetyl group at position 4, and a methyl group on the nitrogen at position 1—profoundly influence the electron distribution within the aromatic system. This, in turn, dictates the chemical environment of each proton, leading to a unique and predictable ¹H NMR spectrum. Understanding the nuances of this spectrum is crucial for confirming the molecule's identity and purity.

Theoretical Prediction and Interpretation of the ¹H NMR Spectrum

While no specific literature data is available for this compound[3], we can predict its ¹H NMR spectrum with a high degree of confidence by analyzing the electronic effects of its substituents and by referencing data for structurally similar compounds.

The pyrrole ring has two distinct types of protons in its unsubstituted form: α-protons (at C2 and C5) and β-protons (at C3 and C4), which are found adjacent to the nitrogen atom and further away, respectively.[1] The introduction of substituents breaks this symmetry and significantly alters the chemical shifts of the remaining ring protons. Electron-withdrawing groups (EWGs) generally deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups (EDGs) cause an upfield shift (to lower ppm values).[1]

In our target molecule, we have:

-

A carboxylic acid group (-COOH) at C2: This is a strong electron-withdrawing group.

-

An acetyl group (-COCH₃) at C4: This is also a strong electron-withdrawing group.

-

A methyl group (-CH₃) on N1: This is an electron-donating group.

Based on these substituents, we can predict the following signals:

-

Pyrrole Ring Protons (H3 and H5): The two remaining protons on the pyrrole ring are at positions 3 and 5. The proton at C5 (H5) is adjacent to the electron-withdrawing acetyl group and the nitrogen atom. The proton at C3 (H3) is situated between two electron-withdrawing groups (the carboxylic acid at C2 and the acetyl at C4). Both protons are expected to be significantly deshielded and appear downfield.

-

N-Methyl Protons (-NCH₃): The protons of the methyl group attached to the nitrogen will appear as a singlet. The nitrogen atom's electronegativity will shift this signal downfield compared to an alkane methyl group.

-

Acetyl Methyl Protons (-COCH₃): The protons of the methyl group of the acetyl function will also appear as a singlet, typically in the region of 2.0-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its chemical shift is highly variable, depending on the solvent, concentration, and temperature. It will appear as a broad singlet, typically far downfield.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H5 | 7.5 - 8.0 | Doublet | 1H | J₅,₃ = ~2-3 Hz |

| H3 | 7.0 - 7.5 | Doublet | 1H | J₃,₅ = ~2-3 Hz |

| N-CH₃ | 3.8 - 4.2 | Singlet | 3H | N/A |

| COCH₃ | 2.3 - 2.6 | Singlet | 3H | N/A |

| COOH | > 10 | Broad Singlet | 1H | N/A |

Justification for Predictions:

The predicted chemical shifts are based on the additive effects of the substituents. The strong deshielding effect of the acetyl and carboxylic acid groups will push the ring protons (H3 and H5) significantly downfield. For comparison, the ring protons of pyrrole-2-carboxylic acid appear between 6.1 and 7.0 ppm.[4] The additional acetyl group at C4 in our target molecule is expected to further deshield these protons.

The coupling constant between H3 and H5 is predicted to be small (~2-3 Hz), which is characteristic of a four-bond coupling (⁴J) in five-membered aromatic heterocycles.[5]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Step 1: Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are also potential options. The choice of solvent will affect the chemical shift of the carboxylic acid proton.

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[1]

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.

Step 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline for a 400 MHz NMR spectrometer and may need to be optimized based on the specific instrument and sample.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Number of Scans (NS): Start with 16 or 32 scans to achieve a good signal-to-noise ratio.

-

Receiver Gain (RG): Set the receiver gain to an appropriate level to avoid signal clipping.

-

Acquisition Time (AQ): A typical acquisition time of 2-4 seconds is recommended.

-

Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

-

Spectral Width (SW): Set a spectral width that encompasses all expected proton signals (e.g., 0 to 16 ppm).

-

Step 3: Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is a good starting point) and perform a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

-

Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integration: Integrate all the signals to determine the relative number of protons for each.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for the multiplets.

Visualizing the Molecular Structure and Proton Assignments

To aid in the interpretation of the ¹H NMR spectrum, the following diagram illustrates the structure of this compound with the protons labeled.

Caption: Molecular structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the two pyrrole ring protons, the N-methyl protons, the acetyl methyl protons, and the carboxylic acid proton. The chemical shifts and coupling patterns are governed by the strong electron-withdrawing effects of the carboxylic acid and acetyl groups. This guide provides a robust framework for both the theoretical prediction and the practical acquisition and interpretation of the spectrum, serving as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrrole-based compounds.

References

- The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Study Prep in Pearson+.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Journal of the American Chemical Society.

- Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online.

- Pyrrole-2-Carboxylic Acid. PubChem.

- Pyrrole - Optional[1H NMR] - Chemical Shifts. SpectraBase.

- NMR chemical shift prediction of pyrroles. Stenutz.

- Vicinal coupling in Furan/Pyrrole so low?. Reddit.

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

- coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry.

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Royal Society of Chemistry.

- This compound. PubChemLite.

- Stereochemical Determination of Five-Membered Cyclic Ether Acetogenins Using a Spin-Spin Coupling Constant Approach and DFT Calculations. PMC.

- On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate.